molecular formula C18H17ClN2O3 B2550942 2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone CAS No. 380431-18-5

2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone

Cat. No.: B2550942
CAS No.: 380431-18-5
M. Wt: 344.8
InChI Key: SYSPYOPJPIGDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone is an organic compound with a unique structure that incorporates furan rings, a chloro group, and a tetrahydroindazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone can be achieved through a multi-step process involving the following key steps:

  • Formation of the tetrahydroindazole core via cyclization of appropriate precursors under acidic conditions.

  • Introduction of the furan groups through substitution reactions, often under basic conditions to facilitate the nucleophilic attack.

  • Chlorination of the ethanone moiety using chlorinating agents such as thionyl chloride or phosphorus trichloride.

Industrial Production Methods: Industrial production may involve optimized reaction conditions for large-scale synthesis, such as using continuous flow reactors to maintain precise temperature and reactant concentration control. Catalysts and solvents that enhance the yield and purity of the product are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at the furan rings, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can occur at the ethanone moiety, employing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: The chloro group can be substituted with various nucleophiles, including amines and thiols, to form new derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

  • Oxidized furan derivatives

  • Reduced ethanone derivatives

  • Substituted products with different functional groups replacing the chloro moiety

Scientific Research Applications

Chemistry

  • Synthesis of novel compounds:

Biology

  • Biological activity studies: The compound can be used to investigate its potential as a bioactive molecule, including its interaction with enzymes and receptors.

Medicine

  • Drug development: Its structure can serve as a scaffold for designing new therapeutic agents, particularly in targeting specific biological pathways.

Industry

  • Material science: The compound's unique properties may be exploited in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

Molecular Targets and Pathways Involved: The exact mechanism of action for 2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone largely depends on its specific application. For instance, in drug development, the compound may act by binding to specific proteins or enzymes, thereby modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to other compounds with similar structural motifs, such as indazole derivatives and furan-containing molecules, 2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone stands out due to its unique combination of functional groups

List of Similar Compounds

  • Indazole derivatives

  • Furan-containing molecules

  • Ethanone derivatives with different substituents

Properties

IUPAC Name

2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-11-16(22)21-18(15-7-3-9-24-15)14-6-1-4-12(17(14)20-21)10-13-5-2-8-23-13/h2-3,5,7-10,14,18H,1,4,6,11H2/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSPYOPJPIGDEF-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=CC=CO3)C1)C(=O)CCl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(N(N=C2/C(=C\C3=CC=CO3)/C1)C(=O)CCl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.